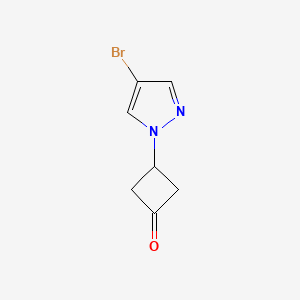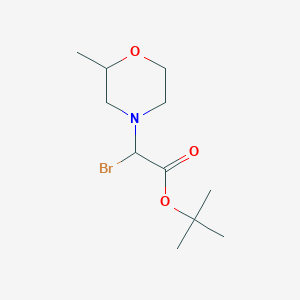
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a morpholine ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- tert-Butyl bromoacetate
- 2-Methylmorpholine
-
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
-
Procedure:
- Dissolve tert-butyl bromoacetate in the solvent.
- Add 2-methylmorpholine to the solution.
- Stir the reaction mixture at the specified temperature for the required time.
- Isolate the product by standard workup procedures, such as extraction and purification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
- The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium alkoxide
- Major products: Corresponding substituted acetates
-
Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Common reagents: Aqueous acid or base
- Major products: 2-bromo-2-(2-methylmorpholino)acetic acid
-
Reduction:
- The compound can be reduced to remove the bromine atom.
- Common reagents: Lithium aluminum hydride (LiAlH4)
- Major products: tert-Butyl 2-(2-methylmorpholino)acetate
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropane
Comparison:
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring. Used as an alkylating agent in organic synthesis.
tert-Butyl 2-bromo-2-methylpropionate: Contains a similar tert-butyl ester group but with a different substitution pattern. Used in polymer chemistry and as an intermediate in organic synthesis.
2-Bromo-2-methylpropane: A simpler compound with a tert-butyl group and a bromine atom. Used as a standard reagent in synthetic organic chemistry.
Uniqueness: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate is unique due to the presence of the morpholine ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-(2-methylmorpholin-4-yl)acetate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-13(5-6-15-8)9(12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
OYKKUESTKPMYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C(C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


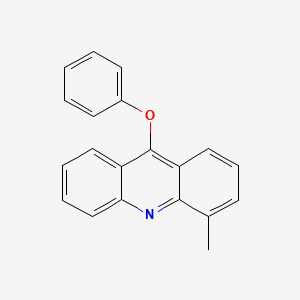
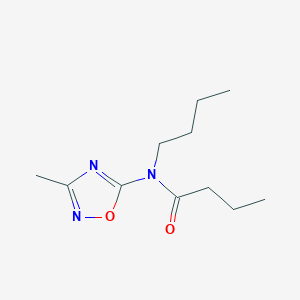


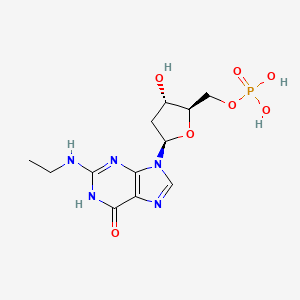
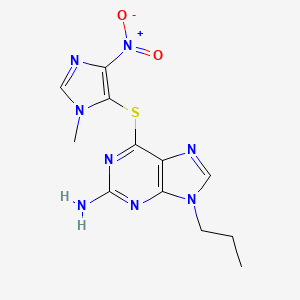
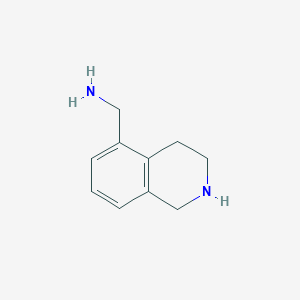
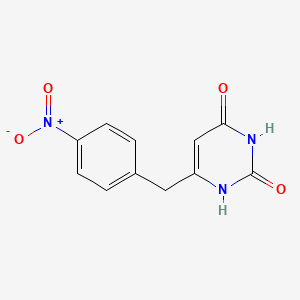
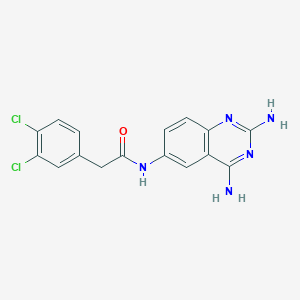



![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
